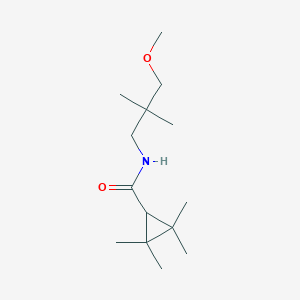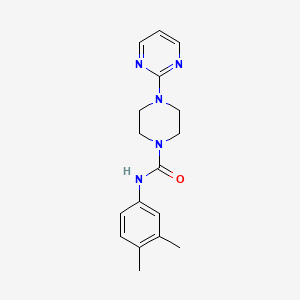![molecular formula C12H13N3O2S B5335603 1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)
1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MET and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood. However, several studies have suggested that this compound may act by inhibiting specific enzymes or proteins in the target organism. For example, in one study, it was found that MET inhibited the growth of Candida albicans by inhibiting the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In one study, it was shown to have antifungal activity against several strains of Candida albicans. In another study, it was found to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, it has been investigated for its potential anticancer properties and has been found to inhibit the growth of several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for investigating the mechanisms of action of various microorganisms. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone. One direction is to investigate its potential use as a pesticide in agriculture. Another direction is to explore its potential as a corrosion inhibitor in materials science. In addition, further research is needed to fully understand its mechanisms of action and to investigate its potential use in medicine, particularly as an anticancer agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been extensively studied for its biochemical and physiological effects. While it has several advantages for use in lab experiments, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand its mechanisms of action and to investigate its potential use in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. This synthesis method has been reported in several research studies and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its antifungal, antibacterial, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been explored for its ability to act as a corrosion inhibitor.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-8-13-14-12(15)18-7-11(16)9-3-5-10(17-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKWDMIDTVZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5335536.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5335543.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5335546.png)
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
![(3R*,3aR*,7aR*)-1-(6-ethylpyrimidin-4-yl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5335570.png)
![N-[3-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B5335577.png)


![3-(4-fluorobenzyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5335589.png)
![2-cyclohexyl-7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5335596.png)
![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
